Docosa-9,11-dienoic acid
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Overview
Description
Docosa-9,11-dienoic acid is a polyunsaturated fatty acid with a 22-carbon chain and two double bonds located at the 9th and 11th carbon positions. This compound belongs to the class of omega-6 fatty acids and is known for its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosa-9,11-dienoic acid can be synthesized through various chemical reactions. One common method involves the alkylation of the N,N-dimethylamide of a terminal acetylenic acid or an acetylenic alcohol, followed by hydrolysis or oxidation . Another method includes the oxidative coupling of 10-undecynoic acid to form docosa-10,12-diynedoic acid, which is then reduced using a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves the use of molecular distillation, low-temperature crystallization, urea adduct formation, and supercritical fluid chromatography . These methods ensure high purity and yield of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Docosa-9,11-dienoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming hydroperoxides and hydroxides.
Reduction: Reduction reactions convert the compound into its corresponding alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Reagents such as sodium borohydride (NaBH4) and palladium catalysts are commonly used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Hydroperoxy and hydroxydocosahexaenoic acids.
Reduction: Corresponding alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Docosa-9,11-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders.
Industry: Utilized in the production of specialized lipids and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of docosa-9,11-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. For example, it may influence the expression of β-secretase (BACE)2, which competes with BACE1 to cleave amyloid precursor protein (APP), thereby reducing the production of extracellular amyloid-beta fragments .
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: An 18-carbon omega-6 fatty acid with two double bonds at the 9th and 12th positions.
Arachidonic acid: A 20-carbon omega-6 fatty acid with four double bonds at the 5th, 8th, 11th, and 14th positions.
Docosadienoic acid: A 22-carbon fatty acid with two double bonds at the 13th and 16th positions.
Uniqueness
Docosa-9,11-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its longer carbon chain and specific unsaturation pattern make it a valuable compound for various applications, particularly in the synthesis of specialized lipids and therapeutic agents.
Properties
CAS No. |
90850-74-1 |
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Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
docosa-9,11-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-14H,2-10,15-21H2,1H3,(H,23,24) |
InChI Key |
LRCGXUQZVKVKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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